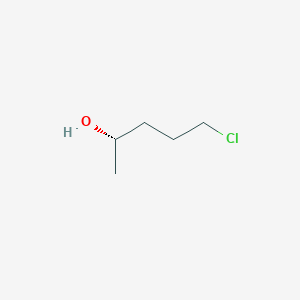
(S)-5-Chloropentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Chloropentan-2-ol is a chiral alcohol with the molecular formula C5H11ClO It is characterized by the presence of a chlorine atom attached to the fifth carbon of a pentane chain and a hydroxyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-5-Chloropentan-2-ol can be synthesized through several methods. One common approach involves the reduction of (S)-5-chloropentan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (S)-5-chloropentan-2-one using a metal catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. This method ensures high yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Chloropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (S)-5-chloropentan-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (S)-5-chloropentane using strong reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form (S)-pentane-2,5-diol.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
Oxidation: (S)-5-chloropentan-2-one
Reduction: (S)-5-chloropentane
Substitution: (S)-pentane-2,5-diol
Wissenschaftliche Forschungsanwendungen
(S)-5-Chloropentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as a building block for the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).
Industry: this compound is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of (S)-5-Chloropentan-2-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate for enzymes that catalyze the oxidation or reduction of alcohols. The molecular targets and pathways involved include the active sites of enzymes such as alcohol dehydrogenases and oxidoreductases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-Chloropentan-2-ol: The enantiomer of (S)-5-Chloropentan-2-ol, differing in the spatial arrangement of atoms around the chiral center.
5-Chloropentan-2-one: The ketone analog of this compound, lacking the hydroxyl group.
(S)-Pentane-2,5-diol: A diol with hydroxyl groups on the second and fifth carbons, similar in structure but with different functional groups.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and functional groups also allow for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H11ClO |
|---|---|
Molekulargewicht |
122.59 g/mol |
IUPAC-Name |
(2S)-5-chloropentan-2-ol |
InChI |
InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
FLSMMDCDBMBKCE-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](CCCCl)O |
Kanonische SMILES |
CC(CCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


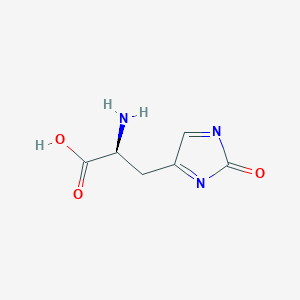
![tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12328325.png)

![3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B12328332.png)
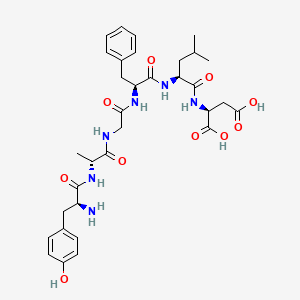
![6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo-](/img/structure/B12328338.png)
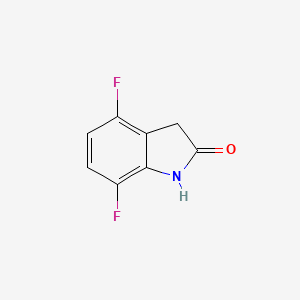

![6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B12328352.png)
![L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-](/img/structure/B12328356.png)
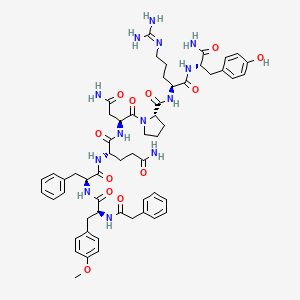
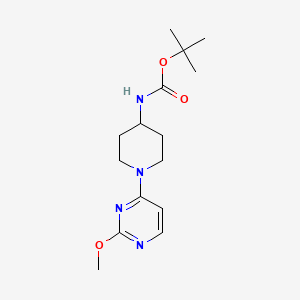

![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)
